molecular formula C24H26BN5O4S B12383081 VCP/p97 inhibitor-1

VCP/p97 inhibitor-1

Cat. No.: B12383081
M. Wt: 491.4 g/mol
InChI Key: FOBHQTSQEGGBNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .

Chemical Reactions Analysis

Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: VCP/p97 inhibitor-1 is unique due to its high binding affinity to VCP/p97, selective cytotoxicity, and remarkable anti-tumor effects. It has been shown to induce G0/G1 phase arrest in cancer cells and inhibit tumor growth in vivo with minimal toxicity . This makes it a promising candidate for further development as a therapeutic agent targeting protein degradation pathways.

Biological Activity

VCP/p97 (valosin-containing protein) is a critical AAA+ ATPase involved in various cellular processes, including protein degradation, autophagy, and apoptosis. The inhibition of VCP/p97 has emerged as a promising therapeutic strategy, particularly in cancer treatment. This article focuses on the biological activity of VCP/p97 inhibitors, specifically the compound "VCP/p97 inhibitor-1," also known as CB-5083, and its implications in various biological contexts.

VCP/p97 plays a vital role in maintaining proteostasis by facilitating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS). It uses ATP hydrolysis to unfold and extract substrates from complexes for proteasomal degradation. Inhibition of VCP/p97 leads to the accumulation of misfolded proteins, inducing cellular stress responses such as apoptosis and autophagy impairment .

Efficacy in Cancer Treatment

Recent studies have demonstrated that targeting VCP/p97 selectively induces cell death in cancer cells while sparing normal cells. For instance, CB-5083 was shown to induce apoptosis and antitumor activity in multiple myeloma models and other cancers . The compound has been effective against high-risk acute myeloid leukemia (AML), especially those with TP53 mutations .

Case Study: Multiple Myeloma

A study involving multiple myeloma cells revealed that CB-5083 treatment led to:

  • Inhibition of ATPase activity : The compound demonstrated an IC50 value comparable to other known inhibitors, indicating strong inhibitory effects on VCP/p97 function.
  • Induction of ER stress : Treatment resulted in increased levels of C/EBP homologous protein (CHOP) and polyubiquitinated proteins, confirming the activation of stress pathways .

Impact on Autophagy and Apoptosis

Inhibition of VCP/p97 has significant implications for autophagy. Research indicates that VCP is essential for autophagosome maturation. In Sertoli cells, inhibition led to impaired autophagy and increased apoptosis, highlighting its critical role in cell survival . Furthermore, studies have shown that inhibiting VCP/p97 can induce paraptosis—a non-apoptotic form of cell death characterized by organelle dilation—specifically in breast cancer cells .

In Vivo Studies

In vivo experiments using xenograft models have illustrated the potential of CB-5083 as an effective anticancer agent. For example:

  • Tumor Growth Inhibition : Mice treated with CB-5083 showed significant reduction in tumor volume without adverse effects on body weight, suggesting a favorable safety profile .
  • Histological Analysis : Examination of tumor tissues revealed severe vacuolation following treatment, indicating disruption of cellular homeostasis due to VCP/p97 inhibition .

Comparative Efficacy of VCP/p97 Inhibitors

The following table summarizes the biological activity and efficacy of various VCP/p97 inhibitors:

Compound Target IC50 (µM) Mechanism Cancer Type
CB-5083p97/VCP0.5 - 2Induces ER stress and apoptosisMultiple Myeloma
DBeQp97/VCP1 - 2Induces apoptosis via ER-associated stressVarious Cancer Types
OSSL_325096p97/VCP10.25ATP-competitive inhibitionMultiple Myeloma

Properties

Molecular Formula

C24H26BN5O4S

Molecular Weight

491.4 g/mol

IUPAC Name

[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28)

InChI Key

FOBHQTSQEGGBNP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O

Origin of Product

United States

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